![molecular formula C23H20N2O4 B4052163 8-quinolinyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4052163.png)
8-quinolinyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Vue d'ensemble
Description
8-quinolinyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.14230712 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of novel compounds related to 8-quinolinyl derivatives involves complex chemical reactions that yield substances with potential applications in scientific research. For instance, novel 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-yl)propanoic acid was synthesized from accessible starting materials, showcasing chemical reactivity that led to the formation of acyl chloride, simple amides, and polycyclic ureas through Curtius rearrangement and thermal rearrangement processes (Tatyana S. Оkovytaya & I. Tarabara, 2014).
Antibacterial and Antitubercular Activities
Several studies have been conducted on the antibacterial and antitubercular activities of quinolinyl derivatives. Dicationic liquid-mediated synthesis of tetrazoloquinolinyl methoxy phenyl 4-thiazolidinones demonstrated notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis, with certain compounds showing moderate activity against both gram-negative and gram-positive bacterial strains (Amarsinh R. Deshmukh et al., 2019). This indicates the potential of 8-quinolinyl derivatives in developing new antibacterial and antitubercular agents.
Antiviral Activities
The synthesis and evaluation of 1-aryl-3-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}ureas revealed pronounced antiviral activity against the smallpox vaccine virus, with specific compounds showing maximum levels of activity. This highlights the potential application of these compounds in antiviral research and development (Б. А. Селиванов et al., 2017).
Metal Ion Sensing and Extraction
Compounds related to 8-quinolinyl derivatives have been investigated for their metal ion sensing and extraction capabilities. A study on Zn2+/Cd2+ optical discrimination by fluorescent chemosensors based on 8-hydroxyquinoline derivatives and sulfur-containing macrocyclic units demonstrated the selective CHEF-type response to Zn(2+) presence, allowing imaging of this metal ion in vitro (M. Aragoni et al., 2013). Additionally, the removal of cesium from a simulated highly active liquid waste by countercurrent extraction with a calix[4]crown derivative showed high selectivity and efficiency, indicating the use of these compounds in environmental applications (A. Zhang & Qihui Hu, 2017).
Propriétés
IUPAC Name |
quinolin-8-yl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-11(23(28)29-17-6-2-4-12-5-3-9-24-20(12)17)25-21(26)18-13-7-8-14(16-10-15(13)16)19(18)22(25)27/h2-9,11,13-16,18-19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXERADPWPCNZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC2=C1N=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


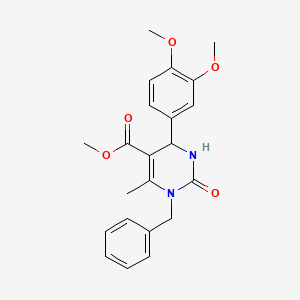
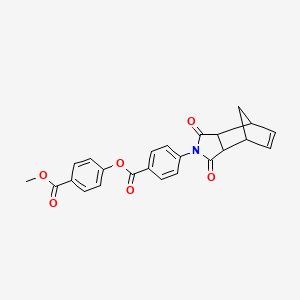
![N-(sec-butyl)-N-[(3-methyl-2-thienyl)methyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4052102.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4052116.png)
![N-(4-fluorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B4052119.png)
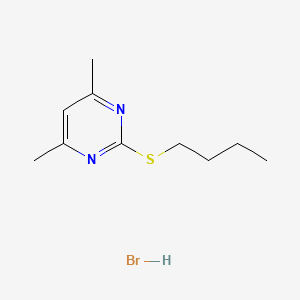

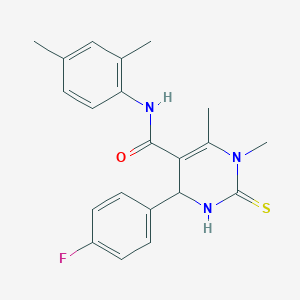
![N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-oxo-2-phenylacetamide](/img/structure/B4052148.png)
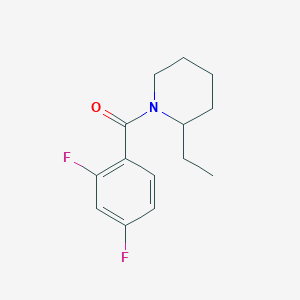
![N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4052155.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4052156.png)
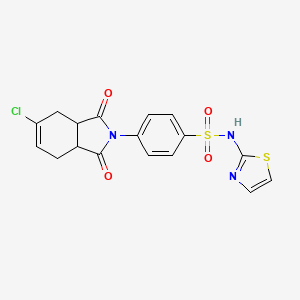
![methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4052171.png)
